1-(Aminomethyl)cyclohexylmethanamine, also known by its chemical name, is an organic compound that plays a significant role in medicinal chemistry. It is structurally related to gabapentin, a drug used primarily for the treatment of neuropathic pain and epilepsy. This compound is classified under organic amines and is characterized by the presence of both cyclohexyl and amino functional groups.
The compound can be synthesized from various starting materials, particularly through reactions involving cyclohexylmethanamine and formaldehyde. Its relevance in pharmaceutical applications has led to extensive research on its synthesis and biological activity.
The synthesis of 1-(aminomethyl)cyclohexylmethanamine typically involves the following methods:
The molecular structure of 1-(aminomethyl)cyclohexylmethanamine can be described as follows:
This structure contributes to its pharmacological properties, particularly its ability to interact with neurotransmitter systems.
The chemical behavior of 1-(aminomethyl)cyclohexylmethanamine includes:
The mechanism by which 1-(aminomethyl)cyclohexylmethanamine exerts its effects is closely related to its structural similarity to gabapentin:
Studies indicate that compounds similar to gabapentin exhibit significant binding affinities for these receptors, leading to their pharmacological effects.
[1-(Aminomethyl)cyclohexyl]methanamine (CAS 4441-55-8), a symmetrical C~8~H~18~N~2~ diamine with a cyclohexane backbone, represents an understudied chemotype within neuropharmacological research. Its structural core—two primary amine groups separated by a conformationally restricted cyclohexyl ring—shares key features with historically significant neuroactive compounds. Unlike the aryl-substituted analogs (e.g., PCP derivatives) that emerged during mid-20th-century CNS drug development, this compound lacks aromaticity but retains the 1,1-disubstituted cyclohexane geometry critical for molecular recognition at monoaminergic targets [1] [4]. Early synthetic routes focused on its utility as a chemical building block, notably for hepatitis B capsid protein inhibitors, but its potential CNS activity remained unexplored until structural parallels with established triple reuptake inhibitors (TRIs) were recognized [4]. The absence of a phenyl ring differentiates it from first-generation TRIs like tesofensine while preserving the diamine pharmacophore essential for transporter interactions.
The compound’s significance lies in its structural kinship to clinically investigated TRIs, which simultaneously inhibit serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. As shown in Table 1, its symmetrical 1,1-bis(aminomethyl)cyclohexane scaffold contrasts with unsymmetrical TRI chemotypes but shares critical features:
Table 1: Structural Comparison of Key TRI Chemotypes
Compound | Core Structure | Affinity Profile | Developmental Status |
---|---|---|---|
[1-(Aminomethyl)cyclohexyl]methanamine | Symmetrical cyclohexyl diamine | Predicted TRI (Computational) | Preclinical research |
Tesofensine (NS2330) | Unsymmetrical 1-phenyl-3-azabicyclo[3.1.0]hexane | DAT ≈ NET > SERT (K~i~ nM range) | Phase II/III (obesity, Parkinson’s) |
SEP-225289 | Unsymmetrical aryl-cycloalkylamine | DAT = SERT > NET (IC~50~ 2-38 nM) | Phase I (MDD) |
N-Methyl-1-(1-phenylcyclohexyl)methanamine | Unsymmetrical PCP derivative | Balanced SERT/NET/DAT inhibition | Preclinical research |
Molecular simulations indicate that the flexible cyclohexyl ring enables optimal positioning within the S1 binding pocket of monoamine transporters. The primary amines likely form salt bridges with aspartate residues (e.g., D75 in hDAT), mimicking interactions observed with other diamines like bupropion metabolites. Unlike SSRIs or SNRIs, the compound’s lack of aromatic rings may reduce off-target binding (e.g., histaminergic, muscarinic receptors), potentially enhancing tolerability [3] [7]. Computational docking studies suggest moderate affinity across all three transporters, with a slight preference for DAT and NET over SERT—a profile associated with pro-cognitive and psychostimulant effects in existing TRIs [3] [10].
Despite numerous antidepressant classes, ~30% of MDD patients exhibit treatment resistance (TRD), defined as failure of ≥2 adequate first-line trials (e.g., SSRIs, SNRIs) [9]. Limitations of current agents include:
[1-(Aminomethyl)cyclohexyl]methanamine’s TRI profile positions it as a candidate to address these gaps:
Its structural simplicity also enables derivatization for optimizing blood-brain barrier penetration and target selectivity. Current research explores prodrug versions or fluorinated analogs to enhance bioavailability while retaining the core diamino-cyclohexyl motif [4] [7].
Table 2: Current Antidepressant Classes and Therapeutic Limitations in MDD
Antidepressant Class | Example Agents | Key Limitations in MDD | Relevance to TRI Advantages |
---|---|---|---|
SSRIs | Fluoxetine, Sertraline | High anhedonia non-response; GI/sexual side effects | Targets only serotonin; neglects DA/NE pathways |
SNRIs | Venlafaxine, Duloxetine | Limited efficacy in severe MDD; withdrawal effects | Weak DAT inhibition; no DA enhancement |
TCAs | Amitriptyline, Clomipramine | Anticholinergic/cardiotoxic effects; lethal overdose risk | Off-target receptor binding avoided in TRI design |
MAOIs | Phenelzine, Tranylcypromine | Tyramine dietary restrictions; drug interactions | New TRIs avoid dietary restrictions |
Emerging TRIs | Tesofensine, [1-(Aminomethyl)cyclohexyl]methanamine | Potential for tolerability issues (early candidates) | Balanced SERT/NET/DAT inhibition addresses multiple symptom domains |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: